molecular formula C12H18N2O2S B8372383 2-Tert-butylthio-5-ethyl-6-methyl-3-nitropyridine

2-Tert-butylthio-5-ethyl-6-methyl-3-nitropyridine

Cat. No. B8372383
M. Wt: 254.35 g/mol
InChI Key: ZZXKLXQBOSVAJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butylthio-5-ethyl-6-methyl-3-nitropyridine is a useful research compound. Its molecular formula is C12H18N2O2S and its molecular weight is 254.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Tert-butylthio-5-ethyl-6-methyl-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Tert-butylthio-5-ethyl-6-methyl-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Tert-butylthio-5-ethyl-6-methyl-3-nitropyridine

Molecular Formula

C12H18N2O2S

Molecular Weight

254.35 g/mol

IUPAC Name

2-tert-butylsulfanyl-5-ethyl-6-methyl-3-nitropyridine

InChI

InChI=1S/C12H18N2O2S/c1-6-9-7-10(14(15)16)11(13-8(9)2)17-12(3,4)5/h7H,6H2,1-5H3

InChI Key

ZZXKLXQBOSVAJZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(N=C1C)SC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (0.23 g, 9.8 mmol) in dimethylformamide (DMF, 20 mL) under an atmosphere of nitrogen, 2-methyl-2-propanethiol (1 mL, 8 mmol) was added. After stirring at room temperature for 15 minutes, a clear solution was obtained. Then a solution of 2-chloro-5-ethyl-6-methyl-3-nitropyridine (1.5 g, 7.5 mmol) in DMF (2 mL) was added, and the reacting mixture turned dark green to black in color. After addition was completed, the mixture was stirred for an additional 15 minutes, and then concentrated under reduced pressure (0.1 torr). The residue was subjected to column chromatography on silica gel, eluted with 60% chloroform in hexane. Collection and concentration of appropriate fractions yielded 0.5 g (26%) of the corresponding 2-tert-butylthiopyridine as a bright yellow solid.
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

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